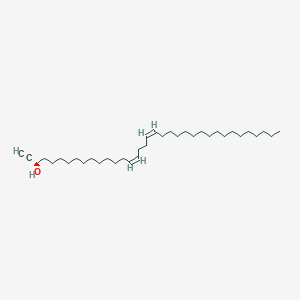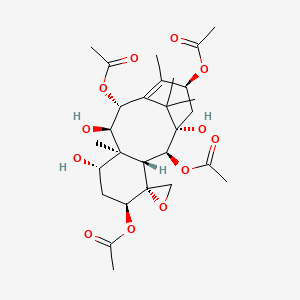![molecular formula C8H8O3 B1254543 2-Methoxy-3-methyl-[1,4]benzoquinone CAS No. 2207-57-0](/img/structure/B1254543.png)
2-Methoxy-3-methyl-[1,4]benzoquinone
Descripción general
Descripción
2-Methoxy-3-methyl-[1,4]benzoquinone is a component of the defense secretion produced by the juliform millipede . It is a quinone compound .
Synthesis Analysis
The biosynthesis of benzoquinones in the explosive discharge of the bombardier beetle Brachinus elongatulus involves the conversion of 1,4-hydroquinone and m-cresol to 1,4-benzoquinone and 2-methyl-1,4-benzoquinone respectively . Other synthesis methods have been reported in various studies .Molecular Structure Analysis
The molecular structure of 2-Methoxy-3-methyl-[1,4]benzoquinone involves intermolecular dipole–dipole and C–H ⋯ O hydrogen bond interactions . More details about its structure can be found in the references .Aplicaciones Científicas De Investigación
Green Synthesis Process
González et al. (2006) developed an efficient and green process for preparing 2-Methoxy-3-methyl-[1,4]benzoquinone. This novel method, utilizing H2O2 and HNO3 as oxidants in CH3COOH, offers a high-yielding (95%), environmentally friendly alternative to the traditional process using Na2Cr2O7 as the oxidant (González, R., Gambarotti, C., Liguori, L., & Bjørsvik, H., 2006).
In-silico Activity Profiling
Dwisari et al. (2019) investigated the in-silico activity of 2-methyl-5-methoxy-1,4-benzoquinone, a derivative of 2-Methoxy-3-methyl-[1,4]benzoquinone. Their study included synthesis, FT-IR analysis, and bioavailability tests, demonstrating its potential as a drug candidate through molecular docking towards cytochrome P450-3A4 (Dwisari, F., Srihardyastutie, A., & Ulfa, S. M., 2019).
Thromboxane A2 Receptor Antagonist
Lauer et al. (1991) discovered that 2-methoxy-5-methyl-1,4-benzoquinone, a compound isolated from mycelial cultures of Lentinus adhaerens, acts as a thromboxane A2 receptor antagonist. This compound was found to inhibit the U46619-induced aggregation of human blood platelets, marking it as an inhibitor of platelet aggregation derived from the secondary metabolism of basidiomycetes (Lauer, U., Anke, T., & Hansske, F., 1991).
Electron Paramagnetic Resonance Studies
Kasa et al. (1991) conducted electron paramagnetic resonance, ENDOR, and TRIPLE resonance studies on substitution reactions of 2-methyl-1,4-benzoquinone (a related compound of 2-Methoxy-3-methyl-[1,4]benzoquinone) in alkaline methanol. This study provided insights into the hyperfine coupling constants and the structure of various substituted methoxymethyl-1,4-benzoquinone radical anions (Kasa, S., Mäkelä, R., Salo, E., Hannonen, K., & Joela, H., 1991).
Attractant for Necrophagous Dung Beetles
Schmitt et al. (2004) found that 2-Methoxy-3-methyl-1,4-benzoquinone, as a component of defensive secretions of juliform millipedes, attracts dung beetles of certain Onthophagus species. This discovery highlights its role in ecological interactions and the olfactory mechanisms of dung beetles (Schmitt, T., Krell, F., & Linsenmair, K., 2004).
Ubiquinone Precursor in E. coli
Young et al. (1971) isolated and identified ubiquinone precursors, including 2-octaprenyl-3-methyl-6-methoxy-1,4-benzoquinone (related to 2-Methoxy-3-methyl-[1,4]benzoquinone), from ubiquinone-deficient mutants of Escherichia coli. This study contributes to the understanding of ubiquinone biosynthesis in bacteria (Young, I. G., McCann, L., Stroobant, P., & Gibson, F., 1971).
Lewis Acid-Directed Reactions
Engler and Iyengar (1998) explored the Lewis acid-directed reactions of 2-methoxy-3-methyl-1,4-benzoquinone with various styrenyl systems. Their research demonstrated effective regiocontrol over the reactions by the nature of Lewis acid promoters, contributing to the field of organic chemistry (Engler, T., & Iyengar, R., 1998).
Propiedades
IUPAC Name |
2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXDGJNEZSLRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CC1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448702 | |
| Record name | 2-methoxy-3-methyl-[1,4]benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-methyl-[1,4]benzoquinone | |
CAS RN |
2207-57-0 | |
| Record name | 2-methoxy-3-methyl-[1,4]benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



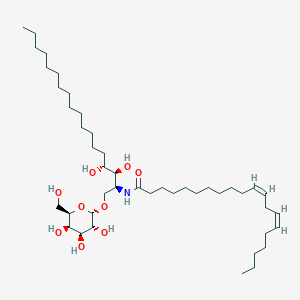
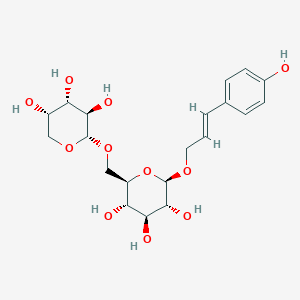
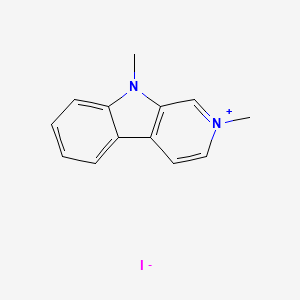

![5-(methylamino)-2-[[(2S,3R,5R,6S,8S,9S)-3,5,9-trimethyl-2-[(2R)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1254465.png)
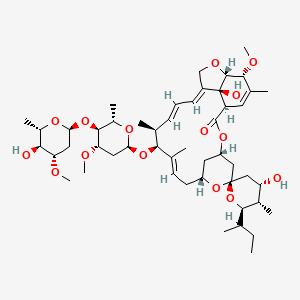
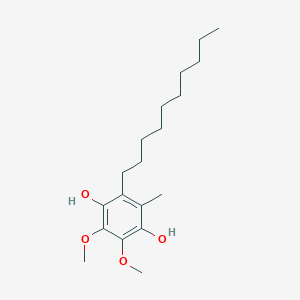
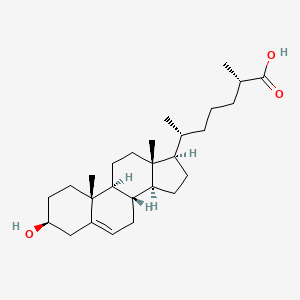
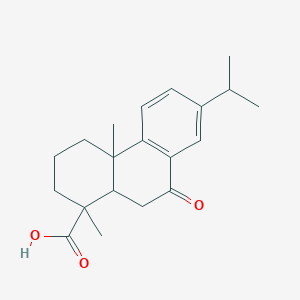
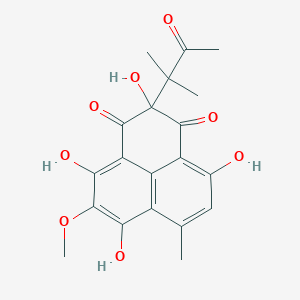
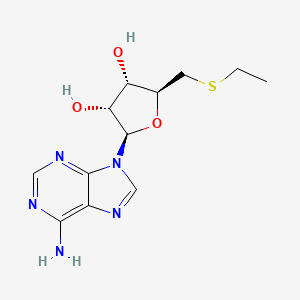
![(2S,3R)-N-hydroxy-2-methyl-N'-[(2S)-1-(methylamino)-1-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl]-3-(2-methylpropyl)butanediamide](/img/structure/B1254481.png)
